molecular formula C8H16O B1619224 2-N-propyltetrahydropyran CAS No. 3857-17-8

2-N-propyltetrahydropyran

Cat. No.: B1619224
CAS No.: 3857-17-8
M. Wt: 128.21 g/mol
InChI Key: YHQBBDKFBJYMPJ-UHFFFAOYSA-N
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Description

2-N-Propyltetrahydropyran (CAS: 335-36-4), specifically referenced as perfluoro(2-n-propyltetrahydropyran) in commercial listings, is a fluorinated derivative of tetrahydropyran. The core structure consists of a six-membered oxygen-containing tetrahydropyran ring with a perfluorinated n-propyl group at the 2-position. This compound is characterized by complete fluorination of the hydrocarbon backbone, rendering it highly chemically inert and thermally stable. Such properties make it suitable for specialized industrial applications, including fluorinated lubricants, surfactants, or inert reaction media .

Properties

CAS No.

3857-17-8

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

2-propyloxane

InChI

InChI=1S/C8H16O/c1-2-5-8-6-3-4-7-9-8/h8H,2-7H2,1H3

InChI Key

YHQBBDKFBJYMPJ-UHFFFAOYSA-N

SMILES

CCCC1CCCCO1

Canonical SMILES

CCCC1CCCCO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N-propyltetrahydropyran can be achieved through several methods. One common approach involves the hydroalkoxylation of γ- and δ-hydroxy olefins using platinum catalysts . Another method includes the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature, yielding tetrahydropyran derivatives with high yield and stereoselectivity . Additionally, lanthanide triflates can catalyze the intramolecular Markovnikov-type hydroalkoxylation/cyclization of hydroxyalkenes to produce tetrahydropyrans .

Industrial Production Methods

Industrial production of 2-N-propyltetrahydropyran typically involves large-scale hydroalkoxylation reactions using efficient catalysts such as platinum or lanthanide triflates. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

2-N-propyltetrahydropyran undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxygenated derivatives.

    Reduction: Reduction reactions can convert it into simpler hydrocarbons.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to ensure optimal yields.

Major Products Formed

Major products formed from these reactions include various oxygenated derivatives, hydrocarbons, and substituted tetrahydropyrans. These products are valuable intermediates in the synthesis of more complex molecules.

Scientific Research Applications

2-N-propyltetrahydropyran has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-N-propyltetrahydropyran involves its interaction with various molecular targets and pathways. As an organic compound, it can participate in a range of chemical reactions that modify its structure and function. These interactions are crucial for its applications in synthesis and industrial processes .

Comparison with Similar Compounds

Patent-Derived Analogues (Non-Fluorinated)

Examples from a European patent () highlight structurally related tetrahydropyran derivatives with distinct substituents:

  • Example 13 : N-{(1R,3S)-3-isopropyl-3-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)carbonyl]cyclopentyl}-3-methyl-tetrahydro-2H-pyran-4-amine (C₂₆H₃₈N₂O₂, MW: 411.1). This compound features a tetrahydropyran ring substituted with a methyl group and a complex cyclopentyl-isopropyl-phenyl-dihydropyridine moiety.
  • Example 14 : N-{(1R,3S)-3-isopropyl-3-[(4-phenylpiperidin-1-yl)carbonyl]cyclopentyl}tetrahydro-2H-pyran-4-amine (C₂₅H₃₈N₂O₂, MW: 399.2). Here, the tetrahydropyran ring is functionalized with an amine group and a piperidine-linked substituent.

Key Differences :

  • In contrast, 2-N-propyltetrahydropyran lacks such functional groups but is fully fluorinated.
  • Molecular Weight : The fluorinated compound (MW: ~335–399 g/mol, inferred from CAS data) has a comparable molecular weight to the patent examples, but its fluorination significantly alters physicochemical properties .

Comparison with Other Perfluorinated Compounds

lists additional perfluorinated analogues:

  • Perfluoro(2-Methyl-3-oxahexanoyl) fluoride (CAS: 2062-98-8): A branched fluorinated ether with a carbonyl fluoride terminus.
  • Perfluoro(1,3-dimethylcyclohexane) (CAS: 335-27-3): A cyclic perfluorocarbon with two methyl groups.

Key Similarities :

  • Fluorination : All compounds exhibit high thermal stability and chemical resistance due to strong C-F bonds.
  • Applications : These materials are typically used in extreme environments, such as high-temperature lubricants or corrosion-resistant coatings.

Key Differences :

  • Backbone Structure : 2-N-propyltetrahydropyran has a tetrahydropyran oxygen ring, whereas others feature linear or cycloaliphatic frameworks.
  • Functional Groups : The presence of an ether oxygen (in 2-N-propyltetrahydropyran) may enhance polarity compared to fully carbon-backbone perfluorocarbons .

Data Table: Comparative Overview

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Source
Perfluoro(2-n-propyltetrahydropyran) C₈F₁₇O ~435 (inferred) Perfluoropropyl, tetrahydropyran 335-36-4
Example 13 (Patent) C₂₆H₃₈N₂O₂ 411.1 Methyl, cyclopentyl-isopropyl-phenyl-dihydropyridine Not provided
Example 14 (Patent) C₂₅H₃₈N₂O₂ 399.2 Piperidine, cyclopentyl-isopropyl Not provided
Perfluoro(2-Methyl-3-oxahexanoyl) fluoride C₅F₁₁O₂F ~246 (inferred) Branched ether, carbonyl fluoride 2062-98-8
Perfluoro(1,3-dimethylcyclohexane) C₈F₁₆ ~400 (inferred) Cyclohexane, two methyl groups 335-27-3

Stability and Reactivity

  • 2-N-Propyltetrahydropyran: The perfluorinated structure confers exceptional thermal stability (likely >300°C) and resistance to oxidation, aligning with trends in fluorocarbon chemistry.
  • Patent Compounds : The amine and aryl groups in Examples 13–14 suggest utility as intermediates in drug discovery, where hydrogenation (e.g., Example 14’s use of H₂/Pd-C) is common for reducing unsaturated bonds .

Industrial and Pharmaceutical Relevance

  • Fluorinated Compounds : Used in aerospace, electronics, and specialty materials due to inertness. Commercial listings (–4) imply availability for niche industrial procurement.
  • Patent Analogues : The synthetic steps (e.g., catalytic hydrogenation, cyclization) reflect methodologies in medicinal chemistry for constructing bioactive scaffolds .

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